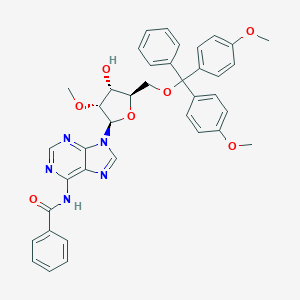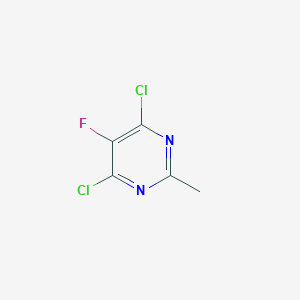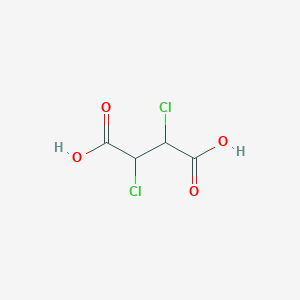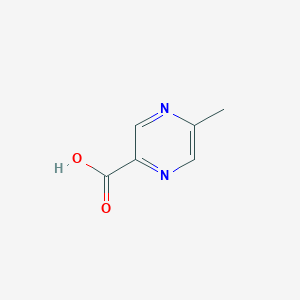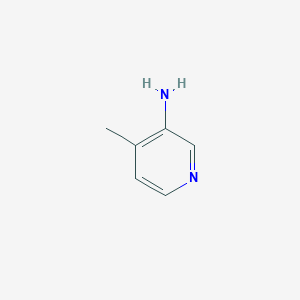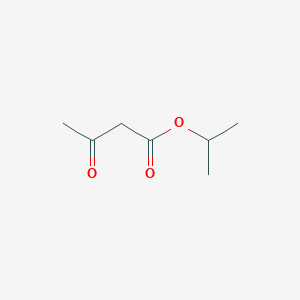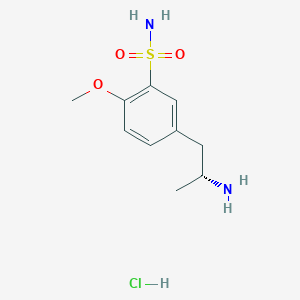
Rugulosin
描述
Rugulosin is a cyclic ketone and an organic polycyclic compound.
This compound is a natural product found in Ophiocordyceps sinensis and Sydowia polyspora with data available.
科学研究应用
生物杀虫剂
Rugulosin已被确定为一种生物杀虫剂,为化学杀虫剂提供了一种天然替代品 . 它主要从真菌中分离出来,如Penicillium rugulosum,并对某些害虫表现出有效性。该化合物作为生物杀虫剂的作用机制仍在研究中,但据信会破坏昆虫的正常生理过程。
抗菌活性
This compound表现出抗菌特性,特别是针对耐甲氧西林金黄色葡萄球菌 (MRSA) . 这使其成为开发新型抗生素或抗菌剂的潜在候选者,尤其是在抗生素耐药性日益成为关注问题的时候。
化学酶促合成
据报道,this compound类似物的化学酶促合成支持了生物合成过程中不同取代的单体中间体的二聚化 . 这种合成方法对于生产this compound及其衍生物以进行进一步的生物学研究具有重要意义。
生物活性
This compound及其类似物与一系列生物活性有关,包括肝毒性和潜在致癌作用 . 这些活性对于了解this compound的安全特性以及考虑其对环境的影响非常重要。
生物合成研究
This compound及其相关化合物的相互交织的生物合成提供了对笼状双蒽醌形成的见解 . 了解这种生物合成对于开发合成生物学方法来生产这些化合物至关重要。
真菌和地衣物种研究
This compound也用于研究从其分离出来的各种真菌和地衣物种 . 这方面的研究可以导致发现新的物种或新型生物活性化合物。
作用机制
Target of Action
Rugulosin, a bis-anthraquinoid pigment produced by fungi such as Penicillium rugulosum Thom , primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound’s mechanism of action involves the specific binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity and disrupting ergosterol synthesis . This interaction with its target leads to changes in the normal functioning of the fungal cell, affecting its growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the production of ergosterol . The downstream effects of this disruption include impaired cell membrane integrity and function, which can lead to cell death.
Result of Action
At the molecular level, this compound’s inhibition of squalene epoxidase leads to a decrease in ergosterol synthesis, disrupting the integrity of the fungal cell membrane . At the cellular level, this can result in impaired cell function and potentially cell death, providing a basis for this compound’s potential antifungal activity.
生化分析
Biochemical Properties
Rugulosin is a product of complex biochemical reactions involving the dimerization of chiral monomeric anthraquinone units . This process is catalyzed by a cytochrome P450 monooxygenase, which has been shown to be potentially applicable for the (chemo)enzymatic synthesis of dimeric polyphenols . The fungal aldo-keto reductase is also involved in the biosynthesis of this compound .
Cellular Effects
It is known that this compound is hepatotoxic and is carcinogenic .
Molecular Mechanism
The molecular mechanism of this compound involves the dimerization of chiral monomeric anthraquinone units . This process is facilitated by the action of specific enzymes, including a cytochrome P450 monooxygenase and a fungal aldo-keto reductase .
Metabolic Pathways
This compound is involved in complex metabolic pathways that include the dimerization of chiral monomeric anthraquinone units . The enzymes involved in these pathways include a cytochrome P450 monooxygenase and a fungal aldo-keto reductase .
属性
IUPAC Name |
8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPVUTXKUGISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21884-45-7, 23537-16-8 | |
| Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUGULOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | RUGULOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rugulosin exhibits its biological activity mainly through the inhibition of heat shock protein 90 (Hsp90) ATPase activity. [] This inhibition occurs through direct binding of this compound to the N-terminal domain of Hsp90, which houses the ATPase active site. []
A: By inhibiting Hsp90, this compound disrupts the chaperone's ability to stabilize and regulate client proteins, many of which are involved in cancer cell growth and survival. Specifically, this compound has been shown to downregulate the expression of client proteins Akt and Raf-1 in HeLa cells. []
A: Besides Hsp90, this compound has been shown to bind to nucleic acids, specifically single-stranded DNA and polypurine nucleotides. [, ] This interaction is thought to contribute to its inhibitory effects on DNA replication, transcription, and repair. [, ]
A: Rubroskyrin, a closely related bis-anthraquinone to this compound, undergoes enzymatic reduction by NADH/microsomes, followed by autoxidation, leading to the production of hydrogen peroxide and superoxide anion. [] This redox cycling may contribute to its mutagenicity. While this compound itself doesn't undergo the same redox cycling, its structural similarity to rubroskyrin suggests that redox activity might play a role in its toxicity. []
A: this compound has the molecular formula C30H22O10 and a molecular weight of 542.49 g/mol. [, ]
ANone: Several spectroscopic methods have proven valuable in characterizing this compound:
- NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HMQC, HMBC, and ROESY, have been extensively used to elucidate the structure and stereochemistry of this compound and its analogues. [, , , , , , ]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements for structural confirmation. [, ]
- Circular Dichroism (CD) Spectroscopy: CD has been employed to study the axial chirality and conformation of this compound and its analogues. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy, particularly the analysis of carbonyl and hydroxyl stretching vibrations, provides insights into this compound's functional groups and hydrogen bonding patterns. []
A: While computational studies on this compound are limited, molecular docking simulations have been used to investigate its binding interactions with the N-terminal domain of Hsp90. [] These simulations provided insights into the potential binding mode and key residues involved in the interaction.
ANone: Studies on this compound analogues have revealed crucial structure-activity relationships:
- Dimerization: The dimeric structure of this compound is essential for its activity, as monomeric anthraquinones show significantly lower potency. [, ]
- Hydroxyl Groups: The number and position of hydroxyl groups on the anthraquinone rings play a role in binding affinity and selectivity towards different targets. [, , ]
- Stereochemistry: The stereochemistry of the chiral centers in this compound influences its biological activity, with different enantiomers and diastereomers displaying varying levels of potency and toxicity. [, , , , ]
ANone: Information about this compound's stability in various formulations or specific strategies to enhance its stability is limited in the provided research.
A: While limited data is available on different administration routes, studies in mice suggest that subcutaneous administration of this compound results in pronounced hepatotoxicity compared to oral administration. [, ] This difference might be attributed to variations in absorption, distribution, and metabolism based on the route of administration.
ANone: Several in vitro assays have been employed to assess this compound's biological effects:
- Antibacterial Assays: this compound exhibits inhibitory activity against various bacteria, particularly Gram-positive bacteria like Streptococcus and Corynebacterium species. [, , ] It also shows activity against methicillin-resistant Staphylococcus aureus (MRSA). [, ] Minimum inhibitory concentration (MIC) values are often used to quantify its antibacterial potency. [, ]
- Cytotoxicity Assays: this compound displays cytotoxic activity against various cancer cell lines, including HeLa cells. [, ] Its cytotoxic potential has been evaluated using assays like the MTT assay, which measures cell viability. []
- Enzyme Inhibition Assays: this compound's inhibitory activity against Hsp90 ATPase has been investigated using in vitro assays that monitor ATP hydrolysis in the presence of the compound. [] IC50 values are commonly used to quantify its inhibitory potency. []
ANone: In vivo studies, mainly conducted in mice, have provided valuable insights into this compound's toxicity and potential carcinogenicity:
- Hepatotoxicity: this compound exhibits significant hepatotoxicity, causing liver damage characterized by fatty degeneration, liver cell necrosis, and mitochondrial dysfunction. [, ] The severity of liver injury appears to be dose-dependent and influenced by the route of administration. [, ]
- Anti-influenza Activity: this compound has demonstrated anti-influenza activity in both chicken egg models and mouse models. [] It appears to exert its antiviral effects by directly inactivating the influenza virus. []
ANone: Research on this compound has utilized various animal models, including:
- Mice: Mice have been extensively used to investigate this compound's hepatotoxicity, carcinogenicity, and anti-influenza activity. [, , ] Different mouse strains, such as ddY and DDD mice, have been employed to study its effects. [, ]
- Chicken Embryos: Chicken embryos have been used to assess this compound's antiviral activity against influenza virus. [] The compound's ability to protect embryonated eggs from viral infection has been evaluated. []
A: this compound is primarily known for its hepatotoxicity, causing liver damage in animal models. [, ] It can induce fatty degeneration, liver cell necrosis, and impair mitochondrial function. [, ]
A: Chronic feeding studies in mice have suggested that this compound might be a weak hepatocarcinogen, though its potency appears to be lower compared to other bis-anthraquinoid mycotoxins like luteoskyrin. []
A: this compound is primarily produced by fungi belonging to the genus Penicillium, which are common contaminants of various foodstuffs, including rice, grains, and nuts. [, , , , ] Therefore, consumption of contaminated food products is considered the primary route of human exposure.
ANone: Various analytical methods have been developed for this compound analysis:
- Thin Layer Chromatography (TLC): TLC, coupled with appropriate visualization reagents, has been used for the initial screening and semi-quantitative analysis of this compound in food and fungal cultures. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode array detection (DAD) or mass spectrometry (MS), offers sensitive and specific detection and quantification of this compound in complex matrices. [, , , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables accurate quantification of this compound even at trace levels in various matrices, including food, biological samples, and environmental samples. [, , ]
A: Analytical methods for this compound quantification, like LC-MS/MS, are rigorously validated to ensure accuracy, precision, specificity, linearity, sensitivity, and robustness. [, ] These parameters are crucial for obtaining reliable and reproducible results in different matrices.
A: this compound was first isolated from Penicillium rugulosum in the late 1930s. [] Key milestones in its research include:
- Early Isolation and Structural Elucidation: The initial isolation and characterization of this compound from P. rugulosum and later from other Penicillium species marked the beginning of its research. [, ]
- Structure Determination: Determination of this compound's unique cage-like structure using chemical degradation and spectroscopic methods was a significant milestone. [, ]
- Biosynthesis Studies: Investigations into this compound biosynthesis revealed its origin from acetate and malonate precursors. []
- Mechanism of Action Studies: Recent research has identified Hsp90 as a key target of this compound, providing insights into its biological activity. []
ANone: Research on this compound spans various scientific disciplines, including:
- Mycology and Microbiology: Understanding the ecology and biosynthesis of this compound-producing fungi is crucial for managing its presence in food and the environment. [, , ]
- Natural Product Chemistry: Isolation, structural elucidation, and chemical synthesis of this compound and its analogues advance our understanding of natural product diversity and biological activity. [, , , , , ]
- Biochemistry and Molecular Biology: Investigating this compound's interactions with cellular targets like Hsp90 and DNA provides insights into its mechanisms of action and potential therapeutic applications. [, , ]
- Toxicology: Studying this compound's toxicity in various biological systems helps assess the risks associated with its presence in food and the environment. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


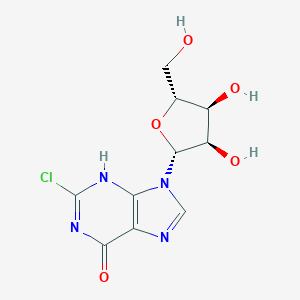
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)

